molecular formula C25H20ClNO3 B11287279 3-benzyl-9-(4-chlorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

3-benzyl-9-(4-chlorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11287279
M. Wt: 417.9 g/mol
InChI Key: ULXPMJUTIJGKIV-UHFFFAOYSA-N
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Description

3-BENZYL-9-(4-CHLOROPHENYL)-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones. This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and a methyl group attached to a chromeno-oxazinone core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-9-(4-CHLOROPHENYL)-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno Core: The chromeno core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted salicylaldehyde and an appropriate ketone or aldehyde.

    Introduction of the Oxazinone Ring: The oxazinone ring is introduced through a condensation reaction between the chromeno core and an amine derivative.

    Functional Group Substitution: The benzyl, chlorophenyl, and methyl groups are introduced through various substitution reactions, such as Friedel-Crafts alkylation or acylation, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-9-(4-CHLOROPHENYL)-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazinone ring, potentially converting it to an amine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde, while reduction of the oxazinone ring may produce an amine derivative.

Scientific Research Applications

3-BENZYL-9-(4-CHLOROPHENYL)-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has various scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-BENZYL-9-(4-CHLOROPHENYL)-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering signaling pathways that result in biological effects.

    DNA Interaction: It may interact with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-4H-benzo[e][1,3]oxazin-4-one: Similar structure but lacks the benzyl and methyl groups.

    5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: Contains a different heterocyclic core but shares the chlorophenyl group.

    4-(4-Chlorophenyl)-2-phenyl-1,3-thiazole: Another heterocyclic compound with a chlorophenyl group.

Uniqueness

3-BENZYL-9-(4-CHLOROPHENYL)-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is unique due to its specific combination of functional groups and the chromeno-oxazinone core. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C25H20ClNO3

Molecular Weight

417.9 g/mol

IUPAC Name

3-benzyl-9-(4-chlorophenyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C25H20ClNO3/c1-16-20-11-12-23-22(14-27(15-29-23)19-9-7-18(26)8-10-19)24(20)30-25(28)21(16)13-17-5-3-2-4-6-17/h2-12H,13-15H2,1H3

InChI Key

ULXPMJUTIJGKIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC=C(C=C4)Cl)CC5=CC=CC=C5

Origin of Product

United States

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